molecular formula C21H13BrFNO B2808677 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339115-52-5

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Cat. No.: B2808677
CAS No.: 339115-52-5
M. Wt: 394.243
InChI Key: QTSIFHDNKNOOTD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is an organic compound that features both bromine and fluorine substituents on a phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorobenzoylation: Attachment of a fluorobenzoyl group to another phenyl ring.

    Acetonitrile Formation: Formation of the acetonitrile group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the nitrile group to an amine.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases where halogenated aromatic compounds are effective.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
  • 2-(4-Bromophenyl)-2-[4-(4-chlorobenzoyl)phenyl]acetonitrile

Uniqueness

The presence of both bromine and fluorine atoms in 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile may confer unique electronic properties, making it distinct from similar compounds with different halogen substituents.

Biological Activity

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H16_{16}BrFNO
  • Molecular Weight : 359.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.

1. Acetylcholinesterase Inhibition

Recent studies have demonstrated that derivatives similar to this compound exhibit potent AChE inhibitory activity. For instance, compounds containing a bromine atom at specific positions showed enhanced AChE inhibition with IC50 values ranging from 0.08 to 0.69 μM, indicating a strong potential for treating Alzheimer's disease by preventing the breakdown of acetylcholine .

2. Neuroprotective Effects

Research indicates that compounds with similar structures can reduce amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For example, certain derivatives demonstrated up to 76% inhibition of Aβ aggregation at concentrations of 10 μM, suggesting that these compounds could mitigate neurodegeneration associated with Alzheimer's .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce oxidative stress, which is linked to various neurodegenerative conditions. The total antioxidant capacity of related compounds was assessed using the Trolox equivalent method, indicating significant antioxidant potential .

Case Study 1: In Vitro Evaluation

In vitro assays conducted on cell lines have shown that this compound exhibits low toxicity while maintaining significant neuroprotective effects. For instance, SH-SY5Y neuronal cells treated with the compound displayed reduced apoptosis and enhanced cell viability compared to untreated controls .

Case Study 2: In Vivo Studies

Animal models have been utilized to assess the efficacy of related compounds in vivo. In one study, mice administered with a derivative showed improved cognitive function in memory tests compared to controls, correlating with reduced Aβ levels in the brain .

Data Summary

Biological ActivityIC50 (μM)Reference
AChE Inhibition0.08 - 0.69
Aβ Aggregation Inhibition0.74 - 17.37
Antioxidant CapacityNot specified

Properties

IUPAC Name

2-(4-bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSIFHDNKNOOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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